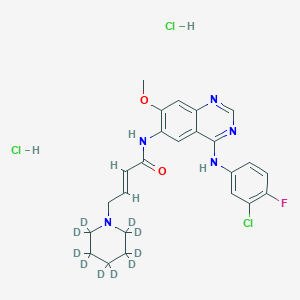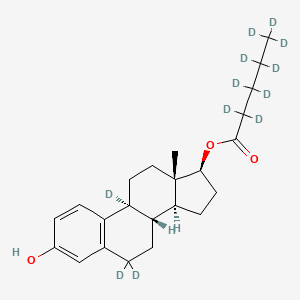
Estradiol valerianate-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol valerianate-d12 is a deuterated form of estradiol valerianate, a synthetic estrogen. Estradiol valerianate is commonly used in hormone replacement therapy and as a component in hormonal contraceptives. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolism of estradiol valerianate due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estradiol valerianate-d12 involves the esterification of estradiol with valeric acid. The process typically includes the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method involves reacting estradiol with deuterated valeric anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Estradiol valerianate-d12 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone valerianate-d12, while reduction can produce this compound derivatives with modified hydroxyl groups.
Scientific Research Applications
Estradiol valerianate-d12 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of estradiol valerianate in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of estradiol valerianate.
Hormone Replacement Therapy Research: Used to investigate the efficacy and safety of hormone replacement therapies.
Endocrinology Studies: Helps in understanding the role of estrogens in various physiological processes.
Mechanism of Action
Estradiol valerianate-d12 acts as a prodrug of estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in target tissues such as the breasts, uterus, and bones . The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent physiological effects, including the regulation of reproductive functions and maintenance of bone density.
Comparison with Similar Compounds
Similar Compounds
Estradiol cypionate: Another ester of estradiol used in hormone replacement therapy.
Estradiol benzoate: A shorter-acting ester of estradiol.
Estradiol acetate: Used in combination with other hormones for contraceptive purposes.
Uniqueness of Estradiol Valerianate-d12
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems using mass spectrometry. This allows for more accurate and detailed studies of its pharmacokinetics and metabolism compared to non-deuterated analogs .
Properties
Molecular Formula |
C23H32O3 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-6,6,9-trideuterio-3-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2,6D2,18D |
InChI Key |
RSEPBGGWRJCQGY-ZIKIZURCSA-N |
Isomeric SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1CC(C4=C2C=CC(=C4)O)([2H])[2H])CC[C@@H]3OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



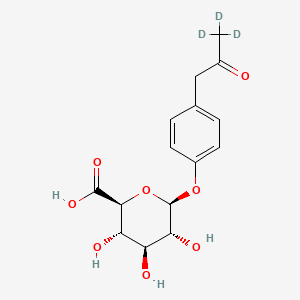

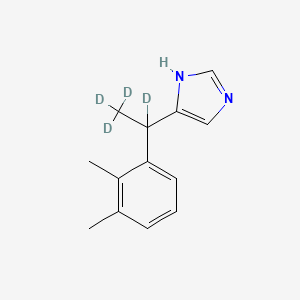
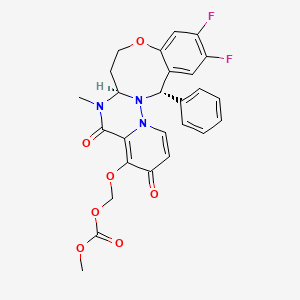
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
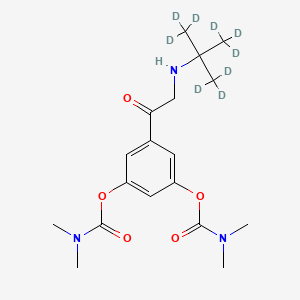
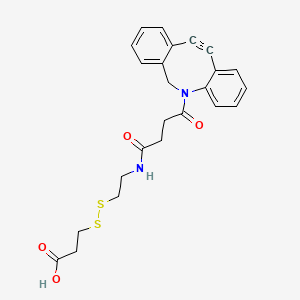
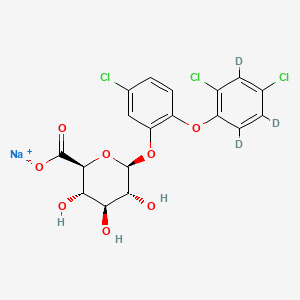

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
